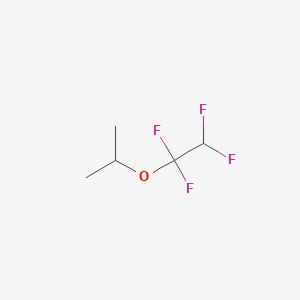

1-Isopropoxy-1,1,2,2-tetrafluoroethane

Description

Propriétés

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O/c1-3(2)10-5(8,9)4(6)7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPBKZUVKDTCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621437 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-11-9 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-1,1,2,2-tetrafluoroethane can be synthesized through the reaction of isopropanol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isopropoxy-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Oxidation Reactions: Oxidation typically yields carbonyl-containing compounds.

Applications De Recherche Scientifique

Organic Synthesis Enhancements

1-Isopropoxy-1,1,2,2-tetrafluoroethane has been effectively utilized as a reagent in organic synthesis. One notable application is its role in the one-stage deprotection/reduction of 1,2-O-isopropylidenefuranose derivatives to yield tetrahydrofurans. This method streamlines the synthesis process for complex organic molecules by reducing the number of steps required in traditional methods (Ewing & Robins, 1999) .

Material Science Applications

In material science, HFE-7100 contributes to the development of fluorinated polyhedral oligomeric silsesquioxane (FPOSS) -based shape amphiphiles. These materials exhibit promising self-assembly behavior and novel hierarchical structures due to their unique fluorophobic/fluorophilic bulk phase separation properties. This application has implications for creating advanced materials with tailored functionalities (He et al., 2012) .

Kinetic and Mechanistic Studies

Kinetic and mechanistic studies involving this compound have provided insights into isomerization reactions . Research has focused on understanding the reaction mechanisms and the influence of adsorption equilibria on these reactions. Such studies are crucial for optimizing catalytic processes in industrial applications (Kemnitz & Niedersen, 1995) .

Innovations in Polymer Science

The structure of this compound has been investigated in relation to topochemical polymerizations . Findings indicate its potential for creating polymers with unique properties through photopolymerization and thermal polymerization processes. This innovation opens avenues for developing materials with specialized characteristics suitable for various applications (Nomura et al., 2004) .

Solubility and Diffusivity in Ionic Liquids

Research on the solubility and diffusivity of HFE-7100 in room-temperature ionic liquids has expanded understanding of its interactions with novel solvent systems. This work highlights potential applications in green chemistry and process engineering by utilizing HFE-7100 as a solvent that minimizes environmental impact (Shiflett et al., 2006) .

Data Table: Summary of Applications

Case Study 1: Organic Synthesis

In a study by Ewing & Robins (1999), HFE-7100 was employed to facilitate the conversion of furanose derivatives into tetrahydrofurans efficiently. The streamlined process reduced reaction times significantly compared to traditional methods.

Case Study 2: Material Science

He et al. (2012) demonstrated that FPOSS-based shape amphiphiles synthesized using HFE-7100 exhibited remarkable self-assembly properties that could lead to new applications in nanotechnology.

Case Study 3: Polymer Science

Nomura et al. (2004) explored the use of HFE-7100 in photopolymerization processes that resulted in polymers with enhanced thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of 1-Isopropoxy-1,1,2,2-tetrafluoroethane involves its interaction with various molecular targets and pathways. The compound’s high chemical stability and low reactivity make it an effective solvent and reagent in various chemical processes. Its interactions with molecular targets are primarily governed by its fluorinated ether structure, which influences its solubility and reactivity .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Key Research Findings

- Synthetic Utility : this compound’s alkoxy group enables nucleophilic substitution reactions, distinguishing it from halogenated analogs like CFC-114 .

- Environmental Impact : Unlike CFCs and HFCs, HFEs like HFE-347pcf2 exhibit lower GWPs, aligning with modern regulatory trends .

- Thermal Stability : Ether-substituted derivatives generally exhibit higher thermal stability than azido or brominated analogs due to stronger C-O bonds .

Activité Biologique

1-Isopropoxy-1,1,2,2-tetrafluoroethane is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique structure, which includes a tetrafluoroethane backbone. This structure contributes to its chemical stability and reactivity. The compound can be synthesized through reactions involving tetrafluoroethylene and alcohols under specific conditions .

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Kinase Inhibition : Research indicates that compounds similar to this compound can inhibit kinases associated with inflammatory responses. For instance, IRAK4 (Interleukin-1 Receptor Associated Kinase 4) plays a crucial role in mediating immune responses. Inhibition of IRAK4 can lead to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Toxicological Studies : Animal studies have suggested that compounds in this class may exhibit lower toxicity levels compared to other fluorinated compounds. However, they are still classified as potentially hazardous due to insufficient human data .

Biological Activity Data

Case Studies

Several studies have explored the biological implications of this compound:

- Case Study 1 : A study focusing on the compound's effects on inflammatory pathways indicated that it could reduce inflammation markers in vivo. This was particularly relevant for conditions like rheumatoid arthritis where overactive immune responses are problematic.

- Case Study 2 : Another investigation assessed the compound's potential as a herbicide. Results showed effectiveness in inhibiting plant growth by disrupting hormonal signaling pathways .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-isopropoxy-1,1,2,2-tetrafluoroethane?

Answer:

The synthesis of fluorinated ethers like this compound typically involves nucleophilic substitution or etherification reactions. A standard approach uses fluorinated alcohols (e.g., 1,1,2,2-tetrafluoroethanol) reacting with isopropyl halides under controlled conditions. For example:

- Step 1: React 1,1,2,2-tetrafluoroethanol with a base (e.g., KOH) to generate the alkoxide intermediate.

- Step 2: Introduce isopropyl bromide in anhydrous conditions to form the ether bond.

- Critical Parameters: Temperature (< 50°C to avoid side reactions), solvent choice (e.g., THF or DMF), and exclusion of moisture .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search methods can predict transition states, intermediates, and energy barriers. For instance:

- Procedure: Use software like Gaussian or ORCA to model the nucleophilic attack of the tetrafluoroethoxide ion on isopropyl bromide.

- Output: Identify low-energy pathways and validate with experimental kinetics.

- Case Study: A similar fluorinated ether synthesis achieved a 30% yield improvement by optimizing solvent polarity and reaction time via computational screening .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy: NMR detects fluorine environments; chemical shifts between −120 to −80 ppm are typical for CF and CF groups.

- GC-MS: Validates purity and identifies volatile byproducts (e.g., unreacted isopropyl halides).

- FT-IR: Confirms C-O-C ether linkages (absorption at ~1100 cm) and fluorinated C-F stretches (1000–1300 cm) .

Advanced: How can surface science techniques elucidate interfacial interactions of this compound?

Answer:

Advanced microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) can study adsorption/desorption dynamics on materials. For example:

- Experimental Design: Deposit the compound on silica or polymer surfaces under controlled humidity.

- Data Analysis: Quantify surface coverage and binding energy via adsorption isotherms.

- Application: Such studies inform material compatibility in high-performance lubricants or coatings .

Basic: What are the environmental persistence metrics for this compound?

Answer:

Key metrics include:

- Atmospheric Lifetime: Estimated via OH radical reaction rate constants (e.g., using smog chamber experiments).

- Global Warming Potential (GWP): Calculated relative to CO using radiative efficiency and lifetime data.

- Degradation Pathways: Hydrolysis under alkaline conditions or photolysis in the stratosphere .

Advanced: How do molecular dynamics simulations predict the thermodynamic stability of this compound?

Answer:

- Force Field Selection: Use OPLS-AA or CHARMM for fluorinated systems.

- Simulation Setup: Model the compound in liquid or vapor phases at varying temperatures (25–100°C).

- Output: Calculate Gibbs free energy, vapor pressure, and phase behavior.

- Validation: Compare with experimental DSC or vapor-liquid equilibrium data .

Basic: How to resolve contradictions in reported toxicity data for fluorinated ethers like this compound?

Answer:

- Step 1: Cross-reference studies for consistency in test conditions (e.g., exposure duration, species).

- Step 2: Replicate conflicting experiments with standardized protocols (OECD guidelines).

- Step 3: Apply structure-activity relationship (SAR) models to predict toxicity endpoints .

Advanced: What engineering controls mitigate risks during large-scale handling of this compound?

Answer:

- Containment: Use closed-system reactors with leak detection (e.g., IR sensors for fluorine emissions).

- Ventilation: Install local exhaust ventilation (LEV) with scrubbers for fluorinated byproducts.

- Material Compatibility: Select corrosion-resistant materials (e.g., Hastelloy) for reactors and piping .

Basic: What in vitro models assess the biocompatibility of this compound in medical applications?

Answer:

- Cell Viability Assays: Expose human lung epithelial cells (A549) or dermal fibroblasts to vapor-phase compound.

- Endpoint Metrics: Measure IC values via MTT or Alamar Blue assays.

- Limitations: Ensure assays account for volatility and solubility artifacts .

Advanced: How can copolymerization strategies enhance the functional properties of this compound-based polymers?

Answer:

- Monomer Selection: Co-polymerize with hexafluoropropylene or tetrafluoroethylene to improve thermal stability.

- Process Optimization: Use radical initiators (e.g., AIBN) in supercritical CO for homogeneous polymerization.

- Characterization: Analyze glass transition temperature () and mechanical strength via DMA and tensile testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.